molecular formula C25H25N5O3S2 B4312951 METHYL 2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE

METHYL 2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE

Cat. No.: B4312951
M. Wt: 507.6 g/mol
InChI Key: UBAZGQVDWHZDQN-UHFFFAOYSA-N
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Description

Methyl N-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}-S-benzylcysteinate is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core, an allyl group, and a benzylcysteinate moiety, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}-S-benzylcysteinate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.

    Reduction: The triazinoindole core can be reduced to form dihydro derivatives.

    Substitution: The thioacetyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the triazinoindole core can produce dihydro derivatives.

Scientific Research Applications

Methyl N-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}-S-benzylcysteinate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Methyl N-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}-S-benzylcysteinate can be compared with other triazinoindole derivatives:

The uniqueness of METHYL 2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE lies in its combination of the triazinoindole core, allyl group, and benzylcysteinate moiety, which together contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-benzylsulfanyl-2-[[2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3S2/c1-3-13-30-20-12-8-7-11-18(20)22-23(30)27-25(29-28-22)35-16-21(31)26-19(24(32)33-2)15-34-14-17-9-5-4-6-10-17/h3-12,19H,1,13-16H2,2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAZGQVDWHZDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE
Reactant of Route 4
METHYL 2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE

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